molecular formula C7H14BrNO B14308084 5-Bromo-2,2-dimethylpentanamide CAS No. 114413-96-6

5-Bromo-2,2-dimethylpentanamide

Cat. No.: B14308084
CAS No.: 114413-96-6
M. Wt: 208.10 g/mol
InChI Key: POAKGCCYLHEOBH-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethylpentanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the fifth carbon of a 2,2-dimethylpentanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethylpentanamide can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylpentanamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2-dimethylpentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The compound can be reduced to 2,2-dimethylpentanamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and substituted amides.

    Reduction Reactions: The primary product is 2,2-dimethylpentanamide.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2,2-dimethylpentanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving brominated compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a useful reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethylpentanamide depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

    2-Bromo-2-methylbutanamide: Similar in structure but with a shorter carbon chain.

    5-Chloro-2,2-dimethylpentanamide: Similar structure with chlorine instead of bromine.

    2,2-Dimethylpentanamide: Lacks the halogen substituent.

Uniqueness: 5-Bromo-2,2-dimethylpentanamide is unique due to the presence of the bromine atom at the fifth carbon position. This structural feature imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may influence its biological activity.

Properties

CAS No.

114413-96-6

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

5-bromo-2,2-dimethylpentanamide

InChI

InChI=1S/C7H14BrNO/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H2,9,10)

InChI Key

POAKGCCYLHEOBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)C(=O)N

Origin of Product

United States

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